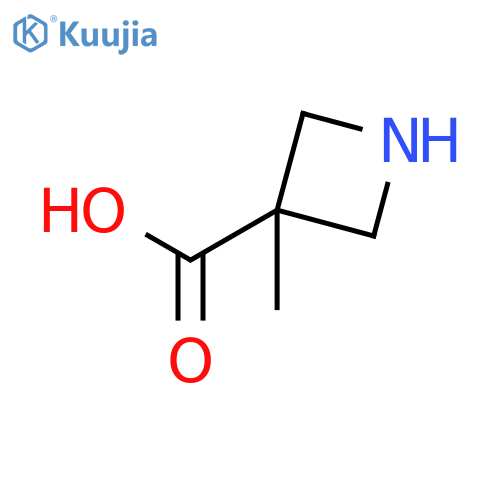

Cas no 1213240-07-3 (3-methylazetidine-3-carboxylic acid)

3-methylazetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Methyl-3-azetidinecarboxylic acid

- 3-methylazetidine-3-carboxylic acid

- 3-methylazetidine-3-carboxylicacid

- EN300-126587

- AKOS006387170

- SCHEMBL16849195

- 1213240-07-3

- DB-099248

- SY099697

- SB22189

- AS-53057

- MFCD19223573

- P16026

- AMY34877

- MFCD20257491

- 3-Azetidinecarboxylic acid, 3-methyl-

-

- MDL: MFCD19223573

- インチ: InChI=1S/C5H9NO2/c1-5(4(7)8)2-6-3-5/h6H,2-3H2,1H3,(H,7,8)

- InChIKey: KFNKFPRGDANMEX-UHFFFAOYSA-N

- SMILES: CC1(CNC1)C(O)=O

計算された属性

- 精确分子量: 115.063328530g/mol

- 同位素质量: 115.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 8

- 回転可能化学結合数: 1

- 複雑さ: 118

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -2.8

- トポロジー分子極性表面積: 49.3Ų

3-methylazetidine-3-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB485929-10 g |

3-Methyl-3-azetidinecarboxylic acid; . |

1213240-07-3 | 10g |

€1,163.20 | 2022-03-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110236-5g |

3-Methyl-3-azetidinecarboxylic acid |

1213240-07-3 | 97% | 5g |

¥6445.00 | 2024-08-09 | |

| Enamine | EN300-126587-0.5g |

3-methylazetidine-3-carboxylic acid |

1213240-07-3 | 0.5g |

$177.0 | 2023-06-08 | ||

| Enamine | EN300-126587-10.0g |

3-methylazetidine-3-carboxylic acid |

1213240-07-3 | 10g |

$837.0 | 2023-06-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45750-1g |

3-Methyl-3-azetidinecarboxylic acid |

1213240-07-3 | 1g |

¥3188.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45750-5g |

3-Methyl-3-azetidinecarboxylic acid |

1213240-07-3 | 5g |

¥9558.0 | 2021-09-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1156-25G |

3-methylazetidine-3-carboxylic acid |

1213240-07-3 | 97% | 25g |

¥ 10,672.00 | 2023-04-05 | |

| Chemenu | CM200324-5g |

3-methylazetidine-3-carboxylic acid |

1213240-07-3 | 95% | 5g |

$1145 | 2021-06-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45750-250mg |

3-Methyl-3-azetidinecarboxylic acid |

1213240-07-3 | 250mg |

¥1278.0 | 2021-09-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1156-10G |

3-methylazetidine-3-carboxylic acid |

1213240-07-3 | 97% | 10g |

¥ 5,332.00 | 2023-04-05 |

3-methylazetidine-3-carboxylic acid 関連文献

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

3-methylazetidine-3-carboxylic acidに関する追加情報

Exploring 3-Methylazetidine-3-Carboxylic Acid (CAS 1213240-07-3): Properties, Applications, and Future Prospects

3-Methylazetidine-3-carboxylic acid (CAS 1213240-07-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. As a derivative of azetidine, this compound combines a strained four-membered ring with a carboxylic acid functional group, making it a valuable building block for drug discovery. Researchers are increasingly exploring its potential in modulating biological activity, particularly in the development of novel enzyme inhibitors and receptor modulators.

The compound's 3-methyl substitution introduces steric effects that can influence conformational flexibility, a property highly sought after in medicinal chemistry. Recent studies highlight its role in improving metabolic stability and bioavailability of small-molecule drugs. With the growing demand for saturated heterocycles in drug design, 3-methylazetidine-3-carboxylic acid offers distinct advantages over traditional five- and six-membered ring systems.

From a synthetic chemistry perspective, the preparation of CAS 1213240-07-3 involves innovative approaches to construct the strained azetidine ring system. Modern methods often employ [2+2] cycloadditions or ring-closing strategies, with particular attention to controlling stereochemistry at the 3-position. The compound's carboxylic acid moiety provides an excellent handle for further derivatization, enabling its incorporation into more complex molecular architectures.

In the context of current research trends, this compound aligns with several hot topics in the scientific community: the exploration of constrained amino acids for peptide mimetics, the development of bioisosteres for improved drug properties, and the search for novel scaffolds in fragment-based drug discovery. Its potential applications extend to neurological research, where modified amino acids play crucial roles in neurotransmitter analogs.

The physicochemical properties of 3-methylazetidine-3-carboxylic acid make it particularly interesting for formulation scientists. Its balanced lipophilicity profile, influenced by both the methyl group and carboxylic acid, contributes to favorable membrane permeability while maintaining sufficient aqueous solubility. These characteristics are critical in addressing contemporary challenges in drug delivery, especially for central nervous system targets.

Analytical characterization of CAS 1213240-07-3 typically involves advanced techniques such as NMR spectroscopy (with particular focus on the unique coupling patterns of the azetidine protons), mass spectrometry, and X-ray crystallography. The strained nature of the azetidine ring often leads to distinctive spectroscopic signatures that aid in structural verification and purity assessment.

From an industrial perspective, the scalable synthesis of 3-methylazetidine-3-carboxylic acid represents both a challenge and opportunity. Process chemists are developing more efficient routes to meet the growing demand from pharmaceutical companies seeking novel heterocyclic building blocks. Recent advances in continuous flow chemistry and biocatalysis may offer solutions to some of the synthetic hurdles associated with this compound class.

Environmental and regulatory considerations for CAS 1213240-07-3 follow standard protocols for specialty chemicals. Proper handling procedures focus on maintaining compound integrity while ensuring workplace safety. The compound's stability profile and degradation pathways are subjects of ongoing investigation as part of comprehensive environmental risk assessments.

Looking forward, 3-methylazetidine-3-carboxylic acid is poised to play an expanding role in multiple research domains. Its incorporation into proteolysis targeting chimeras (PROTACs) and other targeted protein degradation strategies represents one particularly promising avenue. Additionally, its potential in agricultural chemistry as a precursor for novel crop protection agents is beginning to attract attention from agrochemical developers.

The scientific literature surrounding CAS 1213240-07-3 continues to grow, with recent publications exploring its use in metal-organic frameworks (MOFs) for catalytic applications and as a chiral auxiliary in asymmetric synthesis. These diverse applications underscore the compound's versatility and the creative ways researchers are leveraging its unique structural features.

For researchers considering working with 3-methylazetidine-3-carboxylic acid, key considerations include storage conditions (typically anhydrous environments at controlled temperatures), compatibility with common coupling reagents in peptide synthesis, and analytical methods for quality control. The compound's stability in various pH ranges and its behavior under different reaction conditions are active areas of methodological development.

In the broader context of heterocyclic chemistry, the study of azetidine derivatives like 3-methylazetidine-3-carboxylic acid contributes valuable insights into ring strain effects on chemical reactivity and biological activity. These fundamental understandings are driving innovation across multiple chemistry disciplines and enabling the design of next-generation functional materials and bioactive compounds.

1213240-07-3 (3-methylazetidine-3-carboxylic acid) Related Products

- 36476-78-5(Azetidine-3-carboxylic acid)

- 875629-26-8(1-Methylazetidine-3-carboxylic acid)

- 666740-62-1(methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate)

- 1213180-96-1(D-Phenylalanine, 4-bromo-2-fluoro-, methyl ester)

- 1545850-26-7((4-Chloro-2,5-difluorophenyl)methanamine)

- 513-74-6(Ammonium dithiocarbamate)

- 1806870-13-2(2-Bromo-3-(difluoromethyl)-6-iodo-4-methoxypyridine)

- 902248-98-0(5-bromo-2-methoxy-4-methyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide)

- 946213-60-1(2-(3-methylphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide)

- 35235-73-5(6-nitro-1,2,3,4tetrazolo1,5-apyridine)